molecular formula C7H7BF2O3 B062603 2,3-Difluoro-4-methoxyphenylboronic acid CAS No. 170981-41-6

2,3-Difluoro-4-methoxyphenylboronic acid

Cat. No. B062603
M. Wt: 187.94 g/mol
InChI Key: HIWYFMBSFSTYGU-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methoxyphenylboronic acid is a chemical compound with applications in organic synthesis and materials science. Its molecular structure, characterized by the presence of fluorine and methoxy groups attached to a phenylboronic acid moiety, contributes to its unique chemical and physical properties. This compound is involved in various chemical reactions, serving as a valuable building block in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of 2,3-difluoro-4-methoxyphenylboronic acid involves the palladium-catalyzed cross-coupling reactions of arylboronic acids with aryl halides, employing lithiation ortho to a 1,2-difluoroaromatic unit to access 2,3-difluoroarylboronic acids. This method offers a straightforward approach to synthesizing 2,3-difluoro-substituted phenylboronic acids, including 2,3-difluoro-4-methoxyphenylboronic acid, with high purity and yield (Gray, Hird, Lacey, & Toyne, 1989).

Molecular Structure Analysis

The molecular structure of 2,3-difluoro-4-methoxyphenylboronic acid is characterized by the presence of difluoro and methoxy substituents on the phenyl ring, which significantly influence its electronic properties and reactivity. Crystallographic studies provide insights into the compound's molecular geometry, showing how these substituents affect the bond angles and lengths within the molecule. The structure is determined by X-ray crystallography, revealing the arrangement of atoms and the compound's solid-state conformation (Li, Shen, & Zhang, 2015).

Chemical Reactions and Properties

2,3-Difluoro-4-methoxyphenylboronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is widely used in organic synthesis to form carbon-carbon bonds. Its boronic acid group reacts with halide-containing compounds in the presence of a palladium catalyst, leading to the formation of biaryl compounds. This reaction showcases the compound's utility in constructing complex molecular structures (Ueda, Ueno, Suyama, & Ryu, 2016).

Physical Properties Analysis

The physical properties of 2,3-difluoro-4-methoxyphenylboronic acid, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of fluorine atoms increases its thermal stability and alters its solubility in organic solvents. These properties are crucial for its handling and application in various chemical reactions.

Chemical Properties Analysis

The chemical properties of 2,3-difluoro-4-methoxyphenylboronic acid, including acidity, reactivity, and stability, are significantly affected by the electron-withdrawing fluorine atoms and the electron-donating methoxy group. These substituents enhance the compound's ability to participate in chemical reactions, making it a versatile reagent in organic synthesis. Its stability against protodeboronation and its reactivity in cross-coupling reactions are notable characteristics (Gozdalik, Marek, Madura, Gierczyk, Popenda, Schroeder, Adamczyk-Woźniak, & Sporzyński, 2019).

Scientific Research Applications

2,3-Difluoro-4-methoxyphenylboronic Acid is a chemical compound with the molecular formula C7H7BF2O3 . It is a solid substance at 20°C and has a molecular weight of 187.94 . This compound is used in various scientific fields, particularly in organic synthesis .

One of the main applications of 2,3-Difluoro-4-methoxyphenylboronic Acid is in the Suzuki-Miyaura Cross Coupling Reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize biaryl compounds, an important class of compounds in organic chemistry .

In addition, this compound is also used as a building block in the synthesis of Fluorinated Building Blocks . Fluorinated compounds have several applications in the pharmaceutical and agrochemical industries due to their unique properties .

  • Suzuki–Miyaura Coupling Reaction

    • Field: Organic Chemistry
    • Application: This compound is used in the Suzuki–Miyaura coupling reaction, a type of palladium-catalyzed cross coupling reaction .
    • Method: The reaction involves the use of a palladium catalyst to couple boronic acids with organic halides .
    • Outcome: The result is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .
  • Synthesis of Fluorinated Building Blocks

    • Field: Pharmaceutical and Agrochemical Industries
    • Application: This compound is used as a building block in the synthesis of fluorinated compounds .
    • Method: The specific methods of synthesis would depend on the specific fluorinated compound being synthesized .
    • Outcome: Fluorinated compounds have several applications in the pharmaceutical and agrochemical industries due to their unique properties .
  • Copper-Catalyzed Trifluoromethylthiolation of Boronic Acids

    • Field: Organic Chemistry
    • Application: This compound can be used as a substrate in the study of copper-catalyzed trifluoromethylthiolation of boronic acids .
    • Method: The specific method would involve the use of a copper catalyst to facilitate the trifluoromethylthiolation reaction .
    • Outcome: The outcome of this reaction would be the formation of a new carbon-sulfur bond .
  • Synthesis of Novel Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
    • Field: Material Science
    • Application: This compound can be used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
    • Method: The synthesis involves palladium-catalyzed cross-couplings .

Safety And Hazards

2,3-Difluoro-4-methoxyphenylboronic acid is classified as an irritant. It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

(2,3-difluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWYFMBSFSTYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648598
Record name (2,3-Difluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-methoxyphenylboronic acid

CAS RN

170981-41-6
Record name (2,3-Difluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-4-methoxybenzeneboronic acid
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